3,3-Dimethyl-1-(trifluoromethoxy)butan-2-aminehydrochloride
Description
3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride is a secondary amine hydrochloride featuring a trifluoromethoxy (-OCF₃) group and two methyl substituents at the C3 position of a butan-2-amine backbone. The dimethyl groups introduce steric hindrance, which may influence reaction kinetics and binding interactions.
Properties
Molecular Formula |
C7H15ClF3NO |
|---|---|
Molecular Weight |
221.65 g/mol |
IUPAC Name |
3,3-dimethyl-1-(trifluoromethoxy)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H14F3NO.ClH/c1-6(2,3)5(11)4-12-7(8,9)10;/h5H,4,11H2,1-3H3;1H |
InChI Key |
BODPKTARQBDZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(COC(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylbutan-2-one and trifluoromethoxyamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and related molecules:
Physicochemical Properties
- Lipophilicity: The trifluoromethoxy group increases lipophilicity compared to non-fluorinated analogs (e.g., phenyl-substituted derivatives in ). However, the 3,3-dimethyl groups may slightly reduce solubility in polar solvents due to steric effects.
- Basicity : The electron-withdrawing -OCF₃ group likely lowers the pKa of the amine compared to compounds with electron-donating substituents (e.g., phenyl in ).
- Stability: Trifluoromethoxy-containing compounds generally exhibit enhanced metabolic stability over non-fluorinated analogs, making them favorable in drug design .
Key Differences and Implications
Steric Effects : The 3,3-dimethyl groups in the target compound may hinder nucleophilic reactions or receptor binding compared to linear-chain analogs like 2-(trifluoromethoxy)ethylamine hydrochloride .
Stereochemistry: The (2R)-enantiomer (CAS 2361610-20-8) could exhibit enantioselective activity in chiral environments, unlike the non-specified stereochemistry of the target compound .
Aromatic vs.
Biological Activity
3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C7H12ClF3N2O
- Molecular Weight : 212.63 g/mol
- CAS Number : 2408959-12-4
The biological activity of 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems and receptors. The trifluoromethoxy group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.
Interaction with Receptors
Research indicates that this compound may act as a modulator of neurotransmitter receptors, particularly:
- Serotonin Receptors : It may influence serotonin signaling pathways, which are crucial in mood regulation and anxiety.
- Dopamine Receptors : Potential dopaminergic activity could implicate it in conditions like schizophrenia or Parkinson's disease.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride:
Case Study 1: Antidepressant Effects
A study conducted on rodent models assessed the antidepressant-like effects of 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride. The results demonstrated a significant reduction in immobility time during forced swim tests, indicating potential efficacy as an antidepressant agent. The study highlighted the compound's ability to modulate serotonin levels in the brain.
Case Study 2: Neuroprotection Against Oxidative Stress
In vitro studies revealed that this compound provides neuroprotective effects against oxidative stress-induced cell death. Neuronal cultures treated with varying concentrations showed increased cell viability and reduced markers of apoptosis when exposed to oxidative agents. This suggests potential therapeutic applications in neurodegenerative diseases.
Pharmacological Profile
The pharmacological profile indicates that 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine hydrochloride may have:
- Low toxicity : Initial toxicity assessments show minimal adverse effects at therapeutic doses.
- Potential for abuse : Due to its psychoactive properties, further studies are warranted to evaluate its abuse potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
